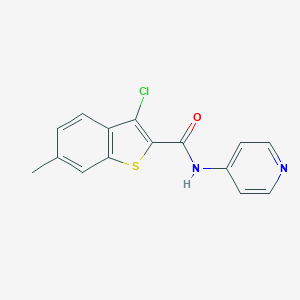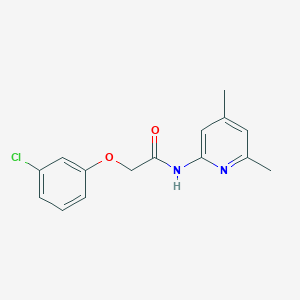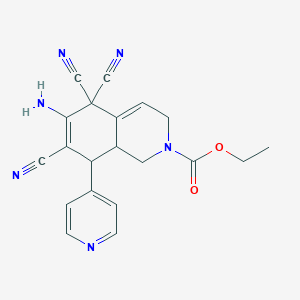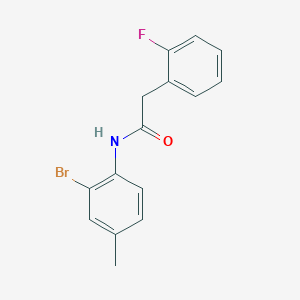
N-(2-bromo-4-methylphenyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)isonicotinamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyridine ring via a carboxamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)isonicotinamide typically involves the reaction of 2-bromo-4-methylaniline with pyridine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-bromo-4-methylphenyl)isonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-methylphenyl)isonicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes or receptors.
Materials Science: It can be incorporated into materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound can be used as a probe to investigate biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of N-(2-bromo-4-methylphenyl)isonicotinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. The bromine and methyl groups can influence the binding affinity and selectivity of the compound towards its targets. The carboxamide linkage plays a crucial role in stabilizing the interaction with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-bromo-2-methylphenyl)pyridine-2-carboxamide
- 4-Bromo-N-(2-methylphenyl)benzamide
Uniqueness
N-(2-bromo-4-methylphenyl)isonicotinamide is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the pyridine ring further enhances its versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C13H11BrN2O |
|---|---|
Molekulargewicht |
291.14 g/mol |
IUPAC-Name |
N-(2-bromo-4-methylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11BrN2O/c1-9-2-3-12(11(14)8-9)16-13(17)10-4-6-15-7-5-10/h2-8H,1H3,(H,16,17) |
InChI-Schlüssel |
RVJMLPDLCWGIJM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=NC=C2)Br |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=NC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-iodo-3-(4-methylphenyl)-2-[2-(trifluoromethyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B331003.png)
![Ethyl 2-[(2-phenylbutanoyl)amino]benzoate](/img/structure/B331005.png)


![5-(3,4-dichlorophenyl)-N-[(4-methoxyphenyl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B331008.png)
![4-tert-butyl-N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B331009.png)
![2-[4-(dimethylamino)phenyl]-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B331010.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331012.png)
![4-CHLORO-N~1~-[3-({[(4-CHLOROPHENYL)SULFONYL]AMINO}METHYL)BENZYL]-1-BENZENESULFONAMIDE](/img/structure/B331017.png)
![Propan-2-yl 4-carbamoyl-3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2-carboxylate](/img/structure/B331018.png)

![4-bromo-N-(3-{[(4-bromobenzoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)benzamide](/img/structure/B331022.png)
![Isopropyl 2-({5-[(4-fluorophenoxy)methyl]-2-furoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B331025.png)
